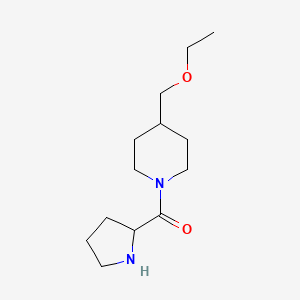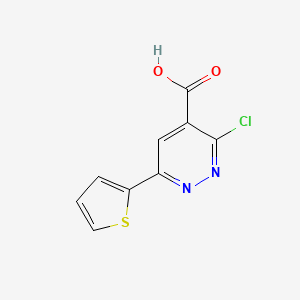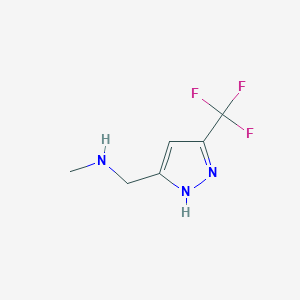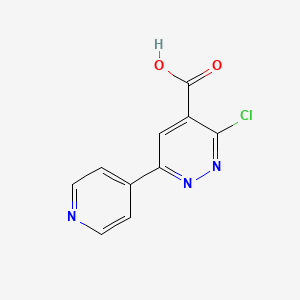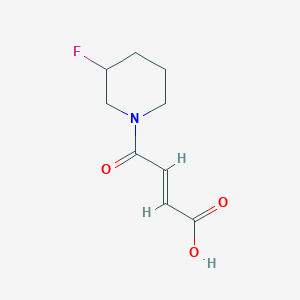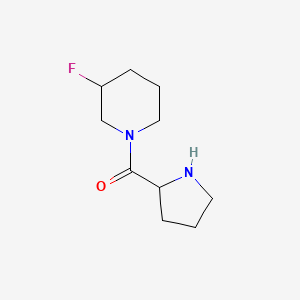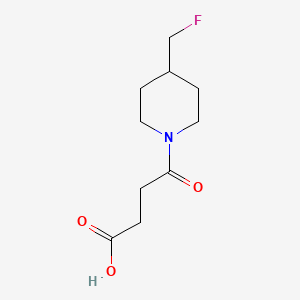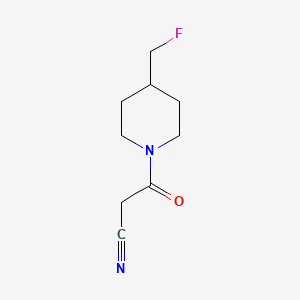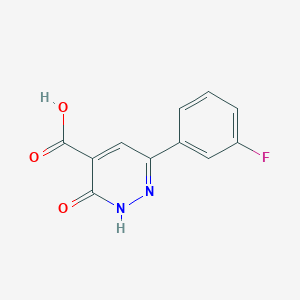
6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Overview
Description
The compound is a pyridazine derivative with a carboxylic acid group and a fluorophenyl group attached. Pyridazine is a basic aromatic ring with two nitrogen atoms. The presence of the fluorophenyl group suggests that the compound could have interesting chemical properties due to the electronegativity of the fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic pyridazine ring. The fluorophenyl group would add some electron density to the molecule, which could affect its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo certain types of reactions. For example, carboxylic acids can participate in condensation reactions to form amides, esters, and anhydrides .Physical And Chemical Properties Analysis
Based on the functional groups present, this compound is likely to be solid at room temperature. The presence of the carboxylic acid group suggests that it would be somewhat polar and could therefore form hydrogen bonds .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Synthesis and Antibacterial Activity
The antibacterial activities of pyridonecarboxylic acids and their analogues, including fluoroquinolone-based compounds, have been extensively studied. One study focused on the synthesis and structure-activity relationships of 1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid and its analogues, demonstrating the influence of electron densities on the oxygen atoms of 3-carboxyl and 4-oxo groups on antibacterial activity in vitro (Mu, Guo, & Zhang, 1989).
Synthesis and Antimicrobial Study of Fluoroquinolone-based Compounds
Another research synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones and evaluated their antifungal and antibacterial activities, establishing a methodological basis for developing potential antibacterial agents (Patel & Patel, 2010).
Potential Anticancer Applications
Synthesis of Anticancer Intermediates
Research on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid highlights its significance as an intermediate for biologically active anticancer drugs. A rapid and efficient synthesis method was developed, contributing to the broader efforts in anticancer drug development (Zhang et al., 2019).
Cytotoxic and Antioxidant Evaluation
Another study synthesized heterocyclic compounds for screening cytotoxic and antioxidant activities, providing insights into the development of potential therapeutic agents. The research underscores the versatility of fluoroquinolone derivatives in addressing various pathological conditions (Iosr, Kolanpaka, & Gade, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIGXSBMCAUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



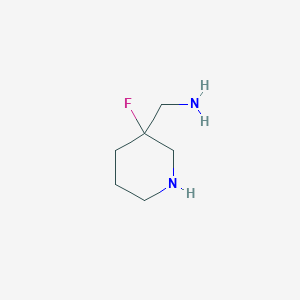
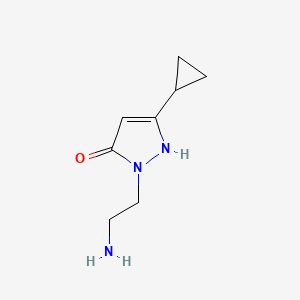
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)
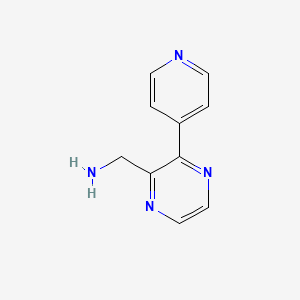
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)
